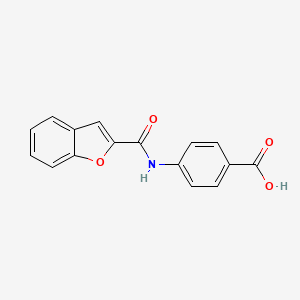![molecular formula C16H20N4O B2928170 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea CAS No. 2034441-13-7](/img/structure/B2928170.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is a synthetic organic compound that features a bipyridine moiety linked to a urea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.
Urea Formation: The bipyridine intermediate is then reacted with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The urea group can be reduced to form amines.
Substitution: The bipyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of advanced materials or as a catalyst.
作用機序
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea would depend on its specific application. In coordination chemistry, it may act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
N,N’-Di-tert-butylurea: A urea derivative with different substituents.
Uniqueness
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other bipyridine or urea derivatives.
特性
IUPAC Name |
1-tert-butyl-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-13-7-5-9-18-14(13)12-6-4-8-17-10-12/h4-10H,11H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPAEZMGSAAOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)

![3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2928095.png)
![1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2928096.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2928099.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)




![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)
